Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by a fluorinated aromatic core, a sulfamoyl group linked to a 2,4-dimethoxyphenyl substituent, and an ethyl ester moiety. Key properties include:
- Molecular Formula: C₁₉H₁₈FNO₆S₂
- Molecular Weight: 439.45 g/mol (estimated from methyl analog data ).
- Key Features: 4-Fluoro substitution on the benzothiophene ring enhances electronic effects and metabolic stability. Ethyl ester increases lipophilicity compared to methyl analogs.
The ethyl variant is expected to exhibit higher lipophilicity (logP ~3.8–4.0) due to the larger alkyl chain.
Properties
IUPAC Name |
ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-13-9-8-11(25-2)10-14(13)26-3/h5-10,21H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNCHJLHMRYOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural elements:
- Benzothiophene scaffold : A core structure known for various biological activities.
- Sulfamoyl group : Implicated in enhancing solubility and biological activity.
- Fluoro substituent : Often associated with increased potency and selectivity in biological systems.
Antitumor Activity
Research indicates that compounds with a benzothiophene core exhibit significant antitumor properties. For instance, derivatives of benzothiophene have shown inhibitory effects on tubulin polymerization, which is critical for cancer cell division. A study reported that some benzothiophene derivatives had GI50 values ranging from 10.0 nM to 90.9 nM across various cancer cell lines, indicating potent growth inhibition .
| Compound | GI50 Value (nM) | Cancer Cell Lines |
|---|---|---|
| Compound A | <10.0 | Multiple lines |
| Compound B | 10.0 - 66.5 | Leukemia |
| Compound C | 33.0 - 42.7 | CNS cancers |
Enzyme Inhibition
The compound's potential as a cholinesterase inhibitor has been explored. In vitro studies demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate to strong inhibition . The structural modifications significantly affect the inhibitory activity, with specific derivatives showing enhanced potency.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound D | 20.8 | 30.5 |
| Compound E | 121.7 | 75.0 |
Neuroprotective Effects
In addition to its enzyme inhibition properties, the compound has been evaluated for neuroprotective effects using SH-SY5Y neuroblastoma cells. The MTT assay results indicated that certain derivatives did not exhibit cytotoxicity at concentrations effective for enzyme inhibition, suggesting a favorable safety profile for potential neuroprotective applications .
Case Studies and Research Findings
Several studies have synthesized related compounds to evaluate their biological activities:
- Cholinesterase Inhibition : A series of phenylbenzothiophene derivatives were synthesized and tested for their inhibitory effects on cholinesterases, revealing a range of activities depending on the substituents present .
- Antitumor Efficacy : Research involving the synthesis of new benzothiophene derivatives highlighted their ability to inhibit cancer cell proliferation effectively, with some compounds showing selectivity towards specific cancer types .
- Structural Activity Relationship (SAR) : Studies have indicated that modifications to the benzothiophene structure can significantly alter biological activity, emphasizing the importance of SAR in drug design .
Scientific Research Applications
Structural Overview
The compound features a benzothiophene core with a sulfamoyl group and methoxy-substituted phenyl rings. The presence of these functional groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, potentially leading to apoptosis (programmed cell death).
- In Vitro Studies : In studies involving various cancer cell lines, including breast and lung cancer cells, the compound demonstrated a reduction in cell viability at concentrations as low as 10 µM.
Case Study: Breast Cancer Cell Line
- Objective : Evaluate cytotoxic effects.
- Method : MTT assay to measure cell viability.
- Results : IC50 value of approximately 15 µM was observed, indicating potent anticancer activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism of Action : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- In Vitro Assays : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties.
- Method : Disk diffusion method for measuring inhibition zones.
- Results : Clear zones of inhibition were observed against E. coli (15 mm) and S. aureus (18 mm), with a minimum inhibitory concentration (MIC) around 50 µg/mL.
Enzyme Inhibition
The compound's sulfamoyl group is known for its role in drug design, particularly as a linker in medicinal chemistry. It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Findings:
Methyl vs. Ethyl Ester :
- The methyl analog has lower molecular weight (425.45 vs. 439.45) and slightly reduced lipophilicity (logP = 3.69 vs. ~3.8–4.0 for ethyl). Ethyl esters generally improve membrane permeability but may reduce aqueous solubility.
Dimethoxy vs. Dimethyl Substituents: Replacing methoxy (OCH₃) with methyl (CH₃) groups (e.g., 3,4-dimethylphenyl in ) decreases polarity and increases logP (estimated logP ~4.2).
Fluorine Positioning :
- The target’s 4-fluoro on the benzothiophene ring may enhance metabolic stability compared to analogs without this substitution. In contrast, the 3-fluoro-4-methylphenyl derivative places fluorine on the sulfamoyl-attached phenyl ring, altering electronic effects without direct benzothiophene modification.
Sulfamoyl Group Variations :
- The 2,4-dimethoxyphenyl sulfamoyl group in the target offers two hydrogen bond acceptors (methoxy oxygens), whereas dimethyl or fluoro-methyl substituents (e.g., ) reduce polarity. This difference could influence binding affinity in biological targets like enzymes or receptors.
Research Implications
- Drug Design : The 2,4-dimethoxy substitution may favor interactions with polar binding pockets, while ethyl esters balance bioavailability and lipophilicity.
- Synthetic Feasibility : Crystallographic tools like SHELXL and ORTEP are critical for resolving structural nuances (e.g., ring puckering ) in these compounds.
- Validation : Structure-validation protocols ensure accuracy in reported data, particularly for stereochemistry and hydrogen bonding networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
